Enzymatic Biotransformation Efficiency: N-Acetyl-DL-allylglycine vs. DL-allylglycine as a Substrate
N-Acetyl-DL-allylglycine serves as a high-efficiency substrate in a dynamic kinetic resolution (DKR) process for producing enantiopure D-allylglycine. Using an engineered variant of N-acetyl amino acid racemase (NAAAR G291D/F323Y), which exhibits up to 6-fold higher activity than the wild-type enzyme [1], coupled with an enantiospecific acylase, the system achieves a 98% conversion of the target compound into D-allylglycine within 18 hours at a high substrate concentration of 50 g/L [1]. In contrast, non-acetylated DL-allylglycine is not a recognized substrate for NAAAR, rendering this preparative-scale, industrially relevant biotransformation pathway inaccessible for the free amino acid.
| Evidence Dimension | Substrate suitability for enzymatic resolution to D-allylglycine |
|---|---|
| Target Compound Data | 98% conversion to D-allylglycine in 18h at 50 g/L |
| Comparator Or Baseline | DL-allylglycine (CAS 7685-44-1) |
| Quantified Difference | Not applicable as a substrate |
| Conditions | Dynamic kinetic resolution with NAAAR G291D/F323Y and enantiospecific acylase |
Why This Matters
This demonstrates N-Acetyl-DL-allylglycine's unique and scalable role as a pro-drug intermediate for generating the valuable chiral building block D-allylglycine, a function its non-acetylated analog cannot perform.
- [1] Baxter S, et al. An improved racemase/acylase biotransformation for the preparation of enantiomerically pure amino acids. J Am Chem Soc. 2012;134(47):19310-3. View Source
